![molecular formula C6H10ClNO B064997 4-Piperidinecarbonyl chloride CAS No. 190142-48-4](/img/structure/B64997.png)
4-Piperidinecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarbonyl chloride, also known as PIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarbonyl chloride is not well understood. However, it is believed that 4-Piperidinecarbonyl chloride acts as a reactive intermediate in various chemical reactions. 4-Piperidinecarbonyl chloride is also known to react with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
4-Piperidinecarbonyl chloride has been found to have significant biochemical and physiological effects. 4-Piperidinecarbonyl chloride has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Piperidinecarbonyl chloride has also been found to have antihistaminic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Piperidinecarbonyl chloride in lab experiments include its high reactivity and its ability to act as a versatile intermediate in various chemical reactions. The limitations of using 4-Piperidinecarbonyl chloride include its toxicity and its potential to form hazardous byproducts during synthesis.
Zukünftige Richtungen
There are several future directions for research on 4-Piperidinecarbonyl chloride. One potential area of research is the development of new synthetic routes for 4-Piperidinecarbonyl chloride that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 4-Piperidinecarbonyl chloride and its potential applications in various fields such as drug discovery and materials science. Additionally, the development of new derivatives of 4-Piperidinecarbonyl chloride with enhanced properties is also an area of research that holds significant promise.
Synthesemethoden
The synthesis of 4-Piperidinecarbonyl chloride involves the reaction of piperidine with phosgene. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction produces 4-Piperidinecarbonyl chloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarbonyl chloride has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 4-Piperidinecarbonyl chloride is used as an intermediate in the synthesis of various drugs such as antihistamines, antidepressants, and antipsychotics. 4-Piperidinecarbonyl chloride is also used in the synthesis of agrochemicals such as insecticides and herbicides.
Eigenschaften
IUPAC Name |
piperidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHRAOVMXOPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388488 |
Source
|
Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinecarbonyl chloride | |
CAS RN |
190142-48-4 |
Source
|
Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.